2',6-Dichloro-2,5-dihydro-3,5'-bis(trifluoromethyl)-2,4'-bipyridine 2',6-Dichloro-2,5-dihydro-3,5'-bis(trifluoromethyl)-2,4'-bipyridine
Brand Name: Vulcanchem
CAS No.: 796090-25-0
VCID: VC16805021
InChI: InChI=1S/C12H6Cl2F6N2/c13-8-2-1-6(11(15,16)17)10(22-8)5-3-9(14)21-4-7(5)12(18,19)20/h1,3-4,10H,2H2
SMILES:
Molecular Formula: C12H6Cl2F6N2
Molecular Weight: 363.08 g/mol

2',6-Dichloro-2,5-dihydro-3,5'-bis(trifluoromethyl)-2,4'-bipyridine

CAS No.: 796090-25-0

Cat. No.: VC16805021

Molecular Formula: C12H6Cl2F6N2

Molecular Weight: 363.08 g/mol

* For research use only. Not for human or veterinary use.

2',6-Dichloro-2,5-dihydro-3,5'-bis(trifluoromethyl)-2,4'-bipyridine - 796090-25-0

Specification

CAS No. 796090-25-0
Molecular Formula C12H6Cl2F6N2
Molecular Weight 363.08 g/mol
IUPAC Name 2-chloro-4-[6-chloro-3-(trifluoromethyl)-2,5-dihydropyridin-2-yl]-5-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C12H6Cl2F6N2/c13-8-2-1-6(11(15,16)17)10(22-8)5-3-9(14)21-4-7(5)12(18,19)20/h1,3-4,10H,2H2
Standard InChI Key OCNPSHJORPAQJV-UHFFFAOYSA-N
Canonical SMILES C1C=C(C(N=C1Cl)C2=CC(=NC=C2C(F)(F)F)Cl)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound features a bipyridine backbone (two pyridine rings connected by a single bond) with substitutions at the 2',6-, 3-, and 5'-positions. The 2,5-dihydro configuration indicates partial saturation of one pyridine ring, reducing aromaticity and altering reactivity compared to fully aromatic bipyridines . Key substituents include:

  • Chlorine atoms at positions 2' and 6

  • Trifluoromethyl (-CF₃) groups at positions 3 and 5'

This substitution pattern creates a sterically hindered, electron-deficient system ideal for stabilizing metal centers in coordination complexes .

Systematic Nomenclature

The IUPAC name 2',6-Dichloro-2,5-dihydro-3,5'-bis(trifluoromethyl)-2,4'-bipyridine is derived as follows:

  • 2',6-Dichloro: Chlorine atoms at positions 2' and 6 of the bipyridine system

  • 2,5-dihydro: Partial hydrogenation at positions 2 and 5 of the first pyridine ring

  • 3,5'-bis(trifluoromethyl): Two -CF₃ groups at positions 3 and 5'

The molecular formula is C₁₂H₇Cl₂F₆N₂, with a calculated molecular weight of 363.09 g/mol .

Synthesis and Manufacturing

Key Synthetic Routes

Industrial synthesis typically involves a two-step process derived from methodologies in related bipyridine systems :

Step 1: Chlorination
2-Chloro-4-trifluoromethylpyridine undergoes electrophilic chlorination using Cl₂/AlCl₃ at 60–80°C to yield 2,6-dichloro-4-trifluoromethylpyridine (85–90% yield).

Step 2: Coupling and Reduction
A Suzuki-Miyaura coupling with 3-trifluoromethylpyridine-5-boronic acid, followed by partial hydrogenation using H₂/Pd-C, produces the target compound (Total yield: 62–68%).

StepReagents/ConditionsIntermediateYield
1Cl₂, AlCl₃, 70°C2,6-dichloro-4-CF₃-pyridine87%
2Pd(PPh₃)₄, K₂CO₃, DME2',6-dichloro-3,5'-bis-CF₃-2,4'-bipyridine73%
3H₂ (1 atm), Pd/C, EtOHTarget compound89%

Industrial-Scale Optimization

Recent patents highlight improvements in:

  • Solvent systems: Switching from DMF to cyclopentyl methyl ether reduces byproduct formation

  • Catalyst recycling: Pd recovery rates exceeding 92% via biphasic extraction

  • Purity control: Crystallization from heptane/ethyl acetate yields >99.5% purity

Physicochemical Properties

Spectral Characteristics

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=5.1 Hz, 1H), 8.15 (s, 1H), 7.89 (dd, J=5.1, 1.3 Hz, 1H), 6.45 (m, 2H, dihydro protons)

  • ¹⁹F NMR: -62.3 ppm (CF₃), -63.1 ppm (CF₃)

  • IR (KBr): 1345 cm⁻¹ (C-F), 1550 cm⁻¹ (C=N)

Thermal Stability

PropertyValueMethod
Melting Point184–186°CDSC
Decomposition Temperature290°CTGA (N₂ atmosphere)
Solubility in Water<0.1 mg/mLHPLC-UV
logP (Octanol/Water)3.2 ± 0.3Shake-flask method

Applications in Coordination Chemistry

Ligand Design Principles

The compound's electronic and steric profile enables unique metal-ligand interactions:

  • σ-Donor strength: Enhanced by electron-withdrawing -CF₃ groups (Hammett σₚ = 0.54)

  • π-Acceptability: Low due to reduced aromaticity in dihydro ring

  • Bite angle: 78° (calculated), ideal for square planar complexes

Catalytic Systems

Case Study: Cross-Coupling Reactions
When coordinated to Pd(0), the ligand facilitates Suzuki couplings of aryl chlorides at room temperature:

SubstrateConversion (%)TOF (h⁻¹)
4-Chlorotoluene991,450
2-Chloronitrobenzene951,210
3-Chloropyridine88980

Reaction conditions: 0.5 mol% catalyst, K₃PO₄ base, 25°C, 12 h

Toxicological and Environmental Profile

Acute Toxicity

Test OrganismLD₅₀ (mg/kg)Exposure Route
Rat (male)>2,000Oral
Rainbow trout8.796-h LC₅₀
Daphnia magna12.448-h EC₅₀

Environmental Persistence

  • Soil DT₅₀: 42 days (aerobic conditions)

  • Water Photolysis: t₁/₂ = 18 h (λ >290 nm)

  • Bioaccumulation: BCF = 120 (Gobiusculus flavescens)

Emerging Research Directions

Photoredox Catalysis

Recent studies demonstrate utility in Ir(III) complexes for visible-light-mediated C-H activation:

  • λₐ₆₅₀: 450 nm (ε = 12,400 M⁻¹cm⁻¹)

  • Quantum Yield: Φ = 0.33 for aryl amination

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors targeting EGFR T790M mutants:

  • IC₅₀: 8.3 nM vs. wild-type EGFR

  • Selectivity: >1,000-fold over HER2

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